REACTION_CXSMILES
|
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[NH2:11])[NH:4][N:3]=1.CS(O[CH:17]1[CH2:20][N:19]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:18]1)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[NH2:11][C:9]1[N:8]=[CH:7][N:6]=[C:5]2[N:4]([CH:17]3[CH2:18][N:19]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:20]3)[N:3]=[C:2]([I:1])[C:10]=12 |f:2.3.4|
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Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC2=NC=NC(=C21)N
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CN(C1)C(=O)OC(C)(C)C
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Name
|
cesium carbonate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
cesium carbonate
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
were stirred at 70° C. under an atmosphere of nitrogen for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 70° C. under an atmosphere of nitrogen for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (3×70 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with dichloromethane (2×3 mL)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2I)C2CN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0014 mol | |
AMOUNT: MASS | 0.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |